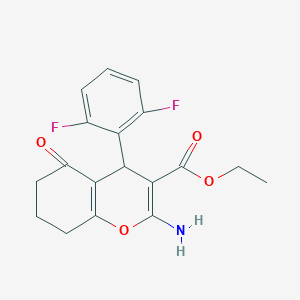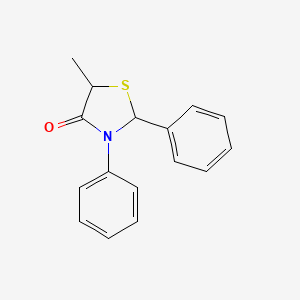![molecular formula C15H15N3OS B11466135 (3-aminothieno[2,3-b]pyridin-2-yl)(1,2,5-trimethyl-1H-pyrrol-3-yl)methanone](/img/structure/B11466135.png)
(3-aminothieno[2,3-b]pyridin-2-yl)(1,2,5-trimethyl-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,5-Trimethyl-1H-pyrrole-3-carbonyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of pyrrole, thieno, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Trimethyl-1H-pyrrole-3-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrrole ring, followed by the formation of the thieno[2,3-b]pyridine core. The final step involves the introduction of the amine group at the 3-position of the thieno[2,3-b]pyridine ring. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,5-Trimethyl-1H-pyrrole-3-carbonyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(1,2,5-Trimethyl-1H-pyrrole-3-carbonyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2,5-Trimethyl-1H-pyrrole-3-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethyl-1H-pyrrole: A simpler compound with a similar pyrrole ring structure.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar pyridine ring but different substituents.
3-Ethyl-2,4,5-trimethyl-1H-pyrrole: Another pyrrole derivative with different alkyl groups.
Uniqueness
2-(1,2,5-Trimethyl-1H-pyrrole-3-carbonyl)thieno[2,3-b]pyridin-3-amine is unique due to its specific combination of pyrrole, thieno, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(1,2,5-trimethylpyrrol-3-yl)methanone |
InChI |
InChI=1S/C15H15N3OS/c1-8-7-11(9(2)18(8)3)13(19)14-12(16)10-5-4-6-17-15(10)20-14/h4-7H,16H2,1-3H3 |
InChI Key |
RJUPFJKHFCORLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)C2=C(C3=C(S2)N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B11466058.png)
![2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11466069.png)
![8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11466070.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11466073.png)

![2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11466078.png)
![[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B11466090.png)

![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)

![1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466107.png)

![1-[(2-Hydroxyethyl)amino]-2-[(2-methylpiperidin-1-yl)carbonyl]anthracene-9,10-dione](/img/structure/B11466118.png)
![N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11466124.png)
